Cas no 71617-21-5 (Benzenamine,4,4'-(1,3-cyclohexanediyl)bis[2-methyl-)

71617-21-5 structure
Product name:Benzenamine,4,4'-(1,3-cyclohexanediyl)bis[2-methyl-
Benzenamine,4,4'-(1,3-cyclohexanediyl)bis[2-methyl- Chemical and Physical Properties
Names and Identifiers
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- 4,4'-(cyclohexane-1,3-diyl)di-o-toluidine
- 4-[3-(4-amino-3-methylphenyl)cyclohexyl]-2-methylaniline
- 4-[3-(4-amino-3-methyl-phenyl)cyclohexyl]-2-methyl-aniline
- EINECS 275-714-0
- DTXSID90992187
- 71617-21-5
- 1~3~,3~3~-Dimethyl-2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-hexahydro[1~1~,2~1~:2~3~,3~1~-terphenyl]-1~4~,3~4~-diamine
- NS00061274
- Benzenamine,4,4'-(1,3-cyclohexanediyl)bis[2-methyl-
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- Inchi: InChI=1S/C20H26N2/c1-13-10-17(6-8-19(13)21)15-4-3-5-16(12-15)18-7-9-20(22)14(2)11-18/h6-11,15-16H,3-5,12,21-22H2,1-2H3
- InChI Key: MPLRYIUJAPRXEC-UHFFFAOYSA-N
- SMILES: CC1=C(C=CC(=C1)C2CCCC(C2)C3=CC(=C(C=C3)N)C)N
Computed Properties
- Exact Mass: 294.20978
- Monoisotopic Mass: 294.21
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 324
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52A^2
- XLogP3: 4.5
Experimental Properties
- Density: 1.082
- Boiling Point: 488.6°C at 760 mmHg
- Flash Point: 299.6°C
- Refractive Index: 1.613
- PSA: 52.04
Benzenamine,4,4'-(1,3-cyclohexanediyl)bis[2-methyl- Related Literature
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1. Back matter
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Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
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Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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